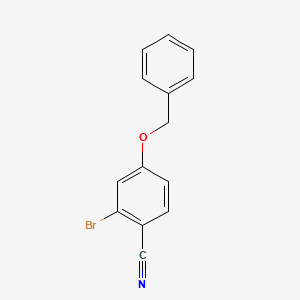
4-(Benzyloxy)-2-bromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-bromobenzonitrile is an organic compound that features a benzyloxy group and a bromine atom attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)-2-bromobenzonitrile can be synthesized through several methods, including:
Nucleophilic Substitution: Starting from 4-hydroxybenzonitrile, the benzyloxy group can be introduced via a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Benzyl bromide, potassium carbonate.
Bromination: Bromine, N-bromosuccinimide (NBS).
Coupling Reactions: Palladium catalysts, boronic acids or esters.
Major Products
Substitution: Various substituted benzonitriles.
Oxidation: Benzaldehydes or benzoic acids.
Reduction: Benzyl alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
4-(Benzyloxy)-2-bromobenzonitrile is used in various scientific research applications:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Exploration in drug discovery and development due to its structural versatility.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromobenzonitrile in chemical reactions involves:
Electrophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzonitrile core.
Coupling Reactions: In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form biaryl products.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
4-(Benzyloxy)-2-bromobenzonitrile is unique due to the presence of both a benzyloxy group and a bromine atom, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-bromo-4-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCBUORSKHSVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
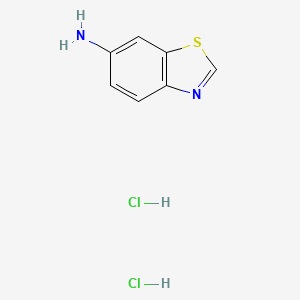

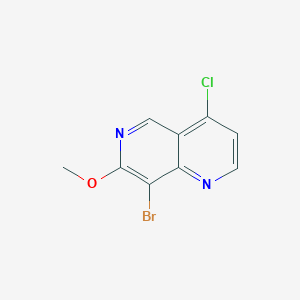
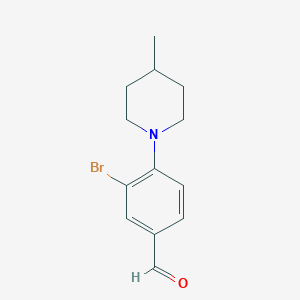
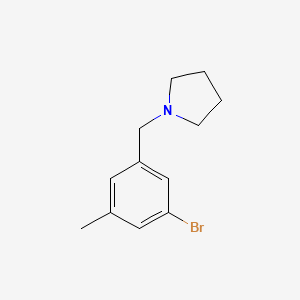
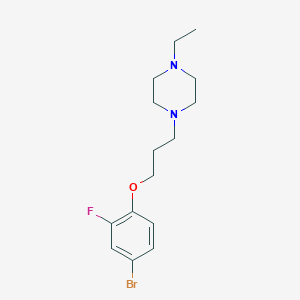
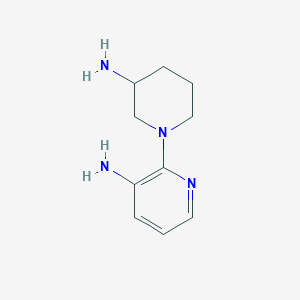

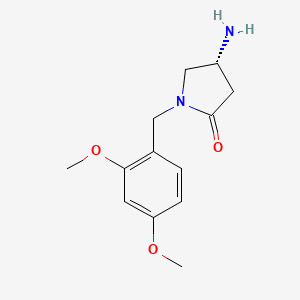
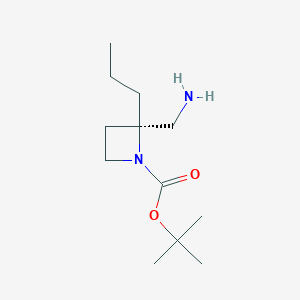
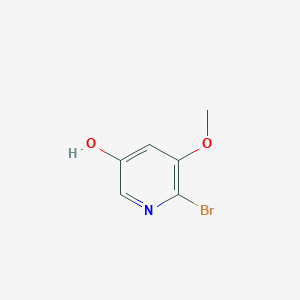

![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)

